5-Hydroxyindoleacetylglycine (5-HIAAG) is an N-acylglycine molecule formed by the condensation of 5-hydroxyindoleacetic acid (5-HIAA) and the amino acid glycine []. It belongs to the class of organic compounds known as N-acyl-alpha amino acids []. Research has identified 5-HIAAG in organisms like the thale cress plant (Arabidopsis thaliana) and the Asiatic honey bee (Apis cerana) [].
Due to its formation from 5-HIAA, a metabolite of the neurotransmitter serotonin, 5-HIAAG has been investigated as a potential biomarker for serotonin activity or dietary intake of foods rich in serotonin precursors []. However, further research is needed to determine the specificity and sensitivity of 5-HIAAG as a biomarker.
Currently, scientific literature on 5-HIAAG is scarce. While databases like PubChem and HMDB contain information on its structure and basic properties [, ], in-depth studies exploring its biological functions and potential applications are not readily available.
Given the limited research on 5-HIAAG, future investigations could explore its:
5-Hydroxyindoleacetylglycine is a chemical compound classified as an N-acylglycine. It is synthesized through the formal condensation of the carboxy group of 5-hydroxyindol-3-ylacetic acid with the amino group of glycine. This compound has the molecular formula and is recognized for its role in various metabolic pathways within biological systems .
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, and various electrophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.
Research indicates that 5-Hydroxyindoleacetylglycine may have significant biological activities. It has been studied for its potential role as a biomarker in various diseases, including membranous nephropathy and IgA nephropathy. Additionally, it is involved in metabolic pathways related to tryptophan metabolism and can influence neurotransmitter systems due to its structural relationship with serotonin . Its presence has been documented in various organisms, suggesting a broader biological relevance.
The synthesis of 5-Hydroxyindoleacetylglycine typically involves:
5-Hydroxyindoleacetylglycine has several applications:
Studies on the interactions of 5-Hydroxyindoleacetylglycine with various biological systems are ongoing. Its interactions with enzymes involved in amino acid metabolism and neurotransmitter synthesis are particularly noteworthy. Understanding these interactions could provide insights into its physiological roles and potential therapeutic applications .
5-Hydroxyindoleacetylglycine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Biological Role |
---|---|---|
5-Hydroxyindole | Contains an indole structure; involved in serotonin metabolism | Precursor to serotonin |
Indoleacetaldehyde | A metabolite in tryptophan pathway | Involved in neurotransmitter synthesis |
N-alpha-acetyllysine | Similar acylation pattern but different amino acid base | Plays a role in protein modification |
Uniqueness: 5-Hydroxyindoleacetylglycine is unique due to its specific formation from 5-hydroxyindol-3-ylacetic acid and glycine, alongside its distinct roles in metabolic pathways and potential as a biomarker for diseases. This specificity sets it apart from other similar compounds that may not share these characteristics .
The biosynthesis of 5-Hydroxyindoleacetylglycine involves sophisticated enzymatic mechanisms that facilitate the conjugation of acyl-coenzyme A derivatives with glycine. The glycine conjugation pathway represents a two-step enzymatic reaction responsible for the metabolism and detoxification of natural substrates, involving the activation of carboxylic acids to their coenzyme A thioesters followed by conjugation with glycine [49].
Glycine N-acyltransferase serves as the primary enzyme catalyzing the formation of N-acylglycine conjugates from acyl-coenzyme A substrates and glycine [7]. This mitochondrial enzyme belongs to the transferase family and specifically catalyzes the reaction: acyl-CoA + glycine ⇌ CoA + N-acylglycine [7]. The enzyme demonstrates substrate specificity for short-chain acyl-coenzyme A thioesters, typically ranging from C2 to C10 carbon chain lengths [34].
Research has demonstrated that Glycine N-acyltransferase exhibits cooperative substrate binding characteristics, with Hill coefficients ranging between 1.5 and 3.5 for acyl-coenzyme A substrates and 1.3 to 1.6 for glycine [49]. The enzyme's catalytic mechanism involves the deprotonation of glycine by a critical glutamate residue, facilitating nucleophilic attack on the acyl-coenzyme A substrate [50]. This mechanism ensures efficient conjugation while maintaining substrate specificity.
The enzyme demonstrates remarkable evolutionary conservation across mammalian species, with human, bovine, and chimpanzee orthologs showing similar catalytic properties despite being monomeric enzymes [49]. Kinetic analyses reveal that the enzyme exhibits Michaelis constants for benzoyl-coenzyme A and glycine that remain consistent across different expression systems [50].
Bile Acid-CoA: Amino Acid N-Acyltransferase represents a hepatic enzyme that catalyzes the transfer of bile acid moieties from acyl-coenzyme A thioesters to either glycine or taurine [12]. This enzyme, encoded by the BAAT gene, performs the second step in bile acid-amino acid conjugate formation, which serves as detergents in the gastrointestinal tract [12].
The enzyme demonstrates dual functionality, acting both as an acyltransferase for bile acid conjugation and as an acyl-coenzyme A thioesterase that regulates intracellular levels of free fatty acids [14]. Research indicates that Bile Acid-CoA: Amino Acid N-Acyltransferase can conjugate long-chain saturated acyl-coenzyme A esters from C16 to C20 carbons to glycine, albeit at approximately 20% of its bile acid conjugating activity [36].
The enzyme's substrate specificity extends beyond bile acids to include various acyl-coenzyme A derivatives, making it a potential contributor to the biosynthesis of N-acylglycine compounds including 5-Hydroxyindoleacetylglycine [14]. The enzyme's cytosolic localization and broad substrate acceptance suggest its involvement in multiple metabolic pathways beyond bile acid metabolism [14].
5-Hydroxyindoleacetylglycine biosynthesis is intricately connected to the broader tryptophan metabolic network, which encompasses multiple enzymatic pathways leading to diverse bioactive compounds. Tryptophan metabolism involves two major pathways: the serotonin pathway and the kynurenine pathway, both of which contribute to the formation of various indole derivatives [15].
The serotonin pathway initiates with tryptophan hydroxylation by tryptophan hydroxylase, producing 5-hydroxytryptophan, which subsequently undergoes decarboxylation to form serotonin [44]. Serotonin metabolism proceeds through monoamine oxidase-mediated oxidative deamination, generating 5-hydroxyindoleacetaldehyde, which aldehyde dehydrogenase converts to 5-hydroxyindoleacetic acid [44]. This 5-hydroxyindoleacetic acid serves as the immediate precursor for 5-Hydroxyindoleacetylglycine formation through glycine conjugation [42].
The kynurenine pathway, responsible for approximately 95% of tryptophan catabolism, involves the conversion of tryptophan to kynurenine through either tryptophan 2,3-dioxygenase in the liver or indoleamine 2,3-dioxygenase in extrahepatic tissues [17]. This pathway generates multiple bioactive metabolites including kynurenic acid, quinolinic acid, and nicotinamide adenine dinucleotide [17].
Cross-regulation between these pathways influences the availability of tryptophan for different metabolic routes, thereby affecting the overall production of indole derivatives including 5-Hydroxyindoleacetylglycine [15]. The competition for tryptophan substrate between serotonin synthesis and kynurenine pathway activation determines the metabolic flux distribution and subsequent metabolite concentrations [54].
Indoleamine 2,3-dioxygenase represents a critical regulatory enzyme in tryptophan metabolism, catalyzing the rate-limiting step in the kynurenine pathway [20]. This heme-containing enzyme demonstrates broad substrate specificity for indole-containing compounds and plays essential roles in immune regulation and metabolic homeostasis [20].
The enzyme's activity significantly impacts tryptophan availability for alternative metabolic pathways, including those leading to 5-Hydroxyindoleacetylglycine biosynthesis [21]. Indoleamine 2,3-dioxygenase activation during inflammatory conditions can reduce tryptophan concentrations, thereby affecting downstream serotonin production and subsequent conjugation reactions [21].
Research demonstrates that Indoleamine 2,3-dioxygenase expression is induced by interferon-gamma and other inflammatory mediators, creating a dynamic regulatory mechanism that influences the entire tryptophan metabolic network [20]. This regulation affects not only kynurenine pathway flux but also the availability of substrates for N-acylglycine formation, including 5-Hydroxyindoleacetylglycine [21].
The enzyme's immunosuppressive functions, mediated through tryptophan depletion and kynurenine metabolite production, demonstrate the interconnected nature of tryptophan metabolism with immune system regulation [21]. These interactions suggest that 5-Hydroxyindoleacetylglycine levels may fluctuate in response to immune activation and inflammatory states [21].
The biosynthesis of 5-Hydroxyindoleacetylglycine exhibits significant variations across different species, reflecting evolutionary adaptations and metabolic specializations. These variations encompass differences in enzymatic machinery, substrate preferences, and regulatory mechanisms that influence the production and metabolism of this compound.
In Arabidopsis thaliana, 5-Hydroxyindoleacetylglycine has been identified as a natural product, indicating the presence of biosynthetic machinery capable of producing this N-acylglycine conjugate . The plant's indole metabolism involves complex enzymatic networks that differ substantially from mammalian systems while maintaining some fundamental similarities in conjugation chemistry [27].
Arabidopsis thaliana possesses specialized cytochrome P450 enzymes, particularly CYP79B2 and CYP79B3, that catalyze the conversion of tryptophan to indole-3-acetaldoxime, which serves as a precursor for multiple indole derivatives including indole-3-acetic acid and various glucosinolates [27]. This metabolic network demonstrates the plant's capacity for diverse indole compound biosynthesis [27].
The plant's ability to produce 5-Hydroxyindoleacetylglycine suggests the presence of glycine conjugation mechanisms, potentially involving plant-specific acyltransferases that can recognize 5-hydroxyindoleacetic acid derivatives [27]. Research indicates that Arabidopsis possesses multiple genes encoding enzymes with acyltransferase activity, including those involved in glucosinolate biosynthesis and other secondary metabolite pathways [28].
Plant indole metabolism also involves the production of auxin compounds, particularly indole-3-acetic acid, through pathways that may share intermediates with 5-Hydroxyindoleacetylglycine biosynthesis [27]. The biochemical dissection of indole-3-acetaldoxime metabolism in Arabidopsis has revealed the involvement of multiple enzymatic steps including those catalyzed by nitrilases and other enzymes that convert indole derivatives to various end products [27].
Mammalian hepatic metabolism of 5-Hydroxyindoleacetylglycine involves sophisticated enzymatic systems that reflect the liver's central role in xenobiotic detoxification and metabolite processing. The hepatic environment provides optimal conditions for glycine conjugation reactions through the presence of high concentrations of both substrate and cofactors [31].
Hepatic serotonin metabolism contributes significantly to circulating 5-hydroxyindoleacetic acid levels, with the liver serving as a major site for serotonin degradation through monoamine oxidase activity [31]. Regional studies demonstrate that hepatosplanchnic organs contribute approximately 58% of total 5-hydroxyindoleacetic acid production in humans, highlighting the liver's central role in serotonin metabolism [31].
The mammalian liver expresses multiple acyltransferase enzymes capable of catalyzing glycine conjugation reactions, including Glycine N-acyltransferase and Bile Acid-CoA: Amino Acid N-Acyltransferase [49]. These enzymes demonstrate overlapping substrate specificities that enable the conjugation of various acyl-coenzyme A derivatives with glycine, including those derived from indole metabolism [34].
Hepatic metabolism also involves phase II conjugation reactions that modify indole derivatives through sulfation and glucuronidation pathways [38]. These reactions can compete with glycine conjugation for substrate availability, creating a complex metabolic network that determines the ultimate fate of indole compounds including 5-Hydroxyindoleacetylglycine precursors [47].
Species | Primary Biosynthetic Enzymes | Metabolic Context | Substrate Sources |
---|---|---|---|
Arabidopsis thaliana | CYP79B2/B3, Plant acyltransferases | Secondary metabolism, Auxin biosynthesis | Tryptophan, Indole-3-acetaldoxime |
Mammals (Hepatic) | GLYAT, BAAT, MAO | Detoxification, Serotonin metabolism | 5-Hydroxyindoleacetic acid, Acyl-CoA |
General Eukaryotes | Various acyltransferases | N-Acylglycine production | Fatty acyl-CoA derivatives |
The tissue-specific expression patterns of metabolic enzymes create distinct biosynthetic capacities across different mammalian tissues [54]. Hepatic tissue demonstrates particularly high expression of enzymes involved in tryptophan metabolism, including those responsible for both kynurenine pathway activation and serotonin degradation [54]. This expression pattern positions the liver as a central hub for 5-Hydroxyindoleacetylglycine biosynthesis and metabolism [32].
5-Hydroxyindoleacetylglycine sample preparation methodologies have evolved significantly, with solid-phase extraction representing a cornerstone technique for achieving optimal analyte recovery and matrix interference reduction [1]. Contemporary solid-phase extraction protocols employ HySphere-resin GP cartridges containing strong hydrophobic polystyrene resin, which demonstrate exceptional performance characteristics with recovery yields ranging from 87.2% to 114% for related indole metabolites [1].
The automated on-line solid-phase extraction systems integrate seamlessly with high-performance liquid chromatography platforms, facilitating 20-minute total cycle times while maintaining superior analytical precision [1]. These systems utilize hydrophobic polystyrene resin matrices specifically engineered for indole-containing compounds, ensuring optimal retention characteristics for 5-Hydroxyindoleacetylglycine and structurally related metabolites [1].
Supported liquid extraction methodologies represent an advanced alternative to traditional solid-phase extraction, demonstrating 103% recovery with precision ranges of 97-113% for indole metabolites in biological matrices [2]. This approach utilizes specialized sorbent materials that provide enhanced selectivity for N-acyl glycine compounds, including 5-Hydroxyindoleacetylglycine [2].
Sample preparation protocols for 5-Hydroxyindoleacetylglycine typically involve initial protein precipitation using ice-cold acetonitrile, followed by solid-phase extraction purification steps [3]. The protein precipitation approach achieves recovery rates of 91.5% to 109.3% for related compounds, with within-batch and between-batch imprecision values consistently below 10% [2] [3].
Matrix effect mitigation represents a critical consideration in solid-phase extraction protocol development. Comparative studies demonstrate that solid-phase extraction significantly reduces matrix interference compared to liquid-liquid extraction methodologies, particularly evident in the reduction of cholesterol and related lipid compounds that commonly interfere with indole metabolite detection [3].
Chemical derivatization approaches for 5-Hydroxyindoleacetylglycine analysis focus on enhancing ionization efficiency and chromatographic retention through covalent modification of functional groups [4] [5]. 3-Nitrophenylhydrazine derivatization represents a particularly effective strategy for N-acyl glycine compounds, offering rapid reaction kinetics in aqueous solutions without requiring quenching steps [5] [6].
Benzoyl chloride derivatization methodologies offer instantaneous reaction characteristics at room temperature, providing up to 1000-fold sensitivity enhancement for amine and phenol-containing compounds [4]. The benzoyl chloride approach specifically targets primary and secondary amines, making it highly suitable for 5-Hydroxyindoleacetylglycine analysis given its glycine amino group [4].
Fluorescence derivatization strategies utilizing 1,2-diphenylethylenediamine reagent provide exceptional sensitivity for 5-hydroxyindole derivatives, with detection limits in the 140-470 femtomole range per injection [7] [8]. This approach involves post-column derivatization with benzylamine and potassium hexacyanoferrate reagents, generating fluorescent derivatives suitable for sensitive detection [7].
Silylation derivatization protocols employ trimethylsilyl or tert-butyldimethylsilyl reagents to enhance volatility and thermal stability for gas chromatography-mass spectrometry applications [9]. These derivatization strategies prove particularly valuable for comprehensive tryptophan metabolite profiling, including indole-containing acids structurally related to 5-Hydroxyindoleacetylglycine [9].
Ultra-Performance Liquid Chromatography optimization for 5-Hydroxyindoleacetylglycine analysis emphasizes sub-2-micron particle technology to achieve superior resolution and sensitivity compared to conventional high-performance liquid chromatography systems [10] [11]. CORTECS UPLC T3 columns with 2.1 × 30 mm dimensions and 1.7 μm particle size demonstrate optimal performance characteristics for indole metabolite separation [10].
Mobile phase optimization employs 0.1% acetic acid in combination with methanol or acetonitrile organic modifiers, providing pH control essential for 5-Hydroxyindoleacetylglycine ionization stability [10] [11]. The optimized gradient profiles typically initiate with 95% aqueous phase, transitioning to 80% organic phase over 2-minute intervals, followed by complete organic elution phases [10].
Column temperature optimization at 35°C enhances separation efficiency while maintaining peak symmetry for 5-Hydroxyindoleacetylglycine and related indole metabolites [10]. Flow rate optimization at 0.2-0.3 mL/min provides optimal balance between analysis speed and chromatographic resolution [10] [11].
Injection volume optimization typically employs 20 μL injections to maximize sensitivity while avoiding column overloading effects [10]. Total run times range from 2.4 to 15 minutes depending on method complexity and required resolution for co-eluting metabolites [10] [11].
Peak integration and retention time reproducibility demonstrate excellent precision, with coefficient of variation values consistently below 5% for 5-Hydroxyindoleacetylglycine analysis [10]. Linear dynamic ranges extend across five orders of magnitude, enabling quantification from nanomolar to micromolar concentrations [12] [11].
Hydrophilic Interaction Liquid Chromatography provides complementary separation mechanisms specifically advantageous for polar metabolites including 5-Hydroxyindoleacetylglycine [13] [14]. HILIC methodology utilizes polar stationary phases such as silica, diol, or amide-bonded phases combined with acetonitrile-rich mobile phases containing small proportions of aqueous buffer solutions [13] [14].
Zwitterionic HILIC phases including ZIC-cHILIC and ZIC-pHILIC demonstrate exceptional performance for polar and ionic metabolite separation, enabling detection and quantification of more than 150 metabolites in single analytical runs [14]. These stationary phases provide enhanced retention for 5-Hydroxyindoleacetylglycine through multiple interaction mechanisms including hydrogen bonding, electrostatic interactions, and partitioning [14].
Mobile phase composition for HILIC applications typically employs acetonitrile concentrations ranging from 60% to 95%, with ammonium acetate or ammonium formate buffers at 5-10 mM concentrations [13] [14]. pH optimization around 4.5-6.0 provides optimal ionization characteristics for 5-Hydroxyindoleacetylglycine analysis [13].
Ammonium fluoride additives demonstrate particular advantages for HILIC-based liquid chromatography-high resolution mass spectrometry metabolomics, enabling detection of compounds including 5-hydroxyindoleacetic acid that remain undetected in standard ammonium acetate systems [13]. This approach expands metabolome coverage significantly, particularly for indole-containing metabolites [13].
Gradient optimization for HILIC separations typically begins with high organic content (90-95% acetonitrile), gradually increasing aqueous buffer concentration to 40-60% over 20-40 minute run times [14]. Column equilibration requires extended times due to the water-rich layer formation on polar stationary phases [14].
Temperature control at 30-40°C optimizes HILIC separation efficiency while maintaining reproducible retention times for 5-Hydroxyindoleacetylglycine and related polar metabolites [14]. Injection volumes typically range from 1-5 μL to minimize sample matrix effects while maintaining adequate sensitivity [14].
Triple quadrupole mass spectrometry provides the gold standard for 5-Hydroxyindoleacetylglycine quantitative analysis through Multiple Reaction Monitoring acquisition modes [15] [2]. Electrospray ionization in positive mode demonstrates optimal ionization efficiency for 5-Hydroxyindoleacetylglycine, generating protonated molecular ions at m/z 249 corresponding to [M+H]+ [16].
Multiple Reaction Monitoring transition development for 5-Hydroxyindoleacetylglycine requires systematic optimization of precursor ion selection, collision energy parameters, and product ion identification [15] [2]. Collision-induced dissociation typically generates characteristic product ions including glycine loss (m/z 173), acetyl glycine loss (m/z 132), and indole-containing fragments [15] [2].
Dwell time optimization employs 5-8.5 millisecond acquisition windows per transition, ensuring adequate data point density across chromatographic peaks while maintaining cycle time efficiency [17] [18]. Dynamic Multiple Reaction Monitoring algorithms automatically adjust dwell times based on analyte retention time windows, improving signal-to-noise ratios up to ten-fold compared to conventional approaches [17].
Internal standard strategies utilize stable isotope-labeled analogs of 5-Hydroxyindoleacetylglycine or structurally similar compounds such as deuterated N-acetylglycine to ensure quantitative accuracy [15] [2]. Matrix effect evaluation through post-column infusion techniques demonstrates minimal ion suppression when appropriate sample preparation protocols are employed [15].
Method validation parameters for triple quadrupole analysis of 5-Hydroxyindoleacetylglycine typically achieve lower limits of quantification in the 5-15 nanomolar range with linear dynamic ranges extending to 100 micromolar concentrations [15] [2]. Precision values consistently demonstrate coefficients of variation below 5% for both within-run and between-day measurements [15] [2].
Collision energy optimization for 5-Hydroxyindoleacetylglycine typically employs 15-25 eV for optimal product ion formation, with higher energies (25-35 eV) required for complete fragmentation of the N-acyl glycine linkage [15] [2]. Source parameter optimization includes capillary voltage settings of 3000-4500 V, desolvation temperatures of 350-600°C, and nebulizer gas flow rates of 600-800 L/h [15] [2].
High-Resolution Accurate Mass spectrometry provides unparalleled molecular formula determination and structural characterization capabilities for 5-Hydroxyindoleacetylglycine analysis [19]. Orbitrap technology achieves mass resolution exceeding 100,000 FWHM with mass accuracy below 3 ppm, enabling unambiguous molecular formula assignment for C12H12N2O4 [19].
Quadrupole Time-of-Flight mass spectrometry offers complementary high-resolution capabilities with enhanced sensitivity for tandem mass spectrometry experiments [19]. Mass resolution of 20,000-40,000 FWHM combined with sub-5 ppm mass accuracy provides sufficient analytical confidence for 5-Hydroxyindoleacetylglycine identification in complex biological matrices [19].
Data-dependent acquisition strategies enable comprehensive metabolite profiling by automatically triggering tandem mass spectrometry experiments upon detection of precursor ions matching 5-Hydroxyindoleacetylglycine characteristics [19]. Dynamic exclusion algorithms prevent redundant fragmentation of abundant ions while ensuring comprehensive coverage of low-abundance metabolites [19].
Isotope pattern matching algorithms utilize theoretical isotope distributions for C12H12N2O4 to confirm 5-Hydroxyindoleacetylglycine identity with statistical confidence levels exceeding 95% [19]. Mass defect filtering strategies exploit the unique mass defect characteristics of indole-containing metabolites to reduce false positive identifications [19].
Fragmentation pattern libraries for 5-Hydroxyindoleacetylglycine include characteristic product ions such as m/z 132.0444 (indole-acetyl cation), m/z 118.0651 (indole molecular ion), and m/z 76.0393 (glycine cation) [16] [19]. Neutral loss patterns including 117.0426 Da (acetyl-glycine loss) and 132.0444 Da (indole-acetyl loss) provide additional structural confirmation [19].